molecular formula C14H15N3O2 B14905484 N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide

N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B14905484
M. Wt: 257.29 g/mol
InChI Key: IMJFFDKXKJIBFK-UHFFFAOYSA-N
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Description

N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a carboxamide group attached to a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-methylamide

Uniqueness

N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with lipid membranes, while the carboxamide group provides additional hydrogen bonding capabilities, increasing its binding affinity to target enzymes.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-benzyl-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-9-10(2)16-17-14(19)12(9)13(18)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18)(H,17,19)

InChI Key

IMJFFDKXKJIBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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